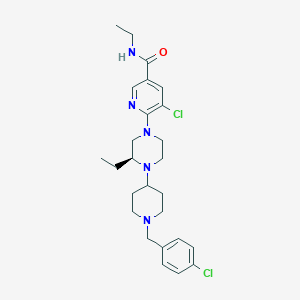
2,3-Pentanedione-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Pentanedione-d3, also known as acetyl propionyl, is an organic compound widely used in various industries. It is a diketone, meaning it contains two ketone groups. This compound is known for its rich buttery taste and is commonly used as a flavoring agent in the food and flavor industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 2,3-pentanedione-d3:
Oxidation of 3-hydroxy-2-pentanone and 2-hydroxy-3-pentanone: This method involves adding one or both of these compounds into water and introducing ozone at temperatures between 3-20°C.
Condensation of bio-derived lactic acid: This green route involves the vapor-phase condensation of crude lactic acid over polymorphic zirconium dioxide (ZrO2) at 325°C, achieving high selectivity and conversion rates.
Industrial Production Methods
Industrial production methods often involve the use of phase transfer catalysts or ozonation reactions. These methods are designed to maximize yield and selectivity while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Pentanedione-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other diketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Ozone, acetic acid as a co-catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones.
Aplicaciones Científicas De Investigación
2,3-Pentanedione-d3 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-pentanedione-d3 involves its interaction with various molecular targets and pathways. For example, it is involved in the biosynthesis of 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine by Bacillus subtilis. These compounds are produced from l-threonine and d-glucose, with this compound acting as an intermediate .
Comparación Con Compuestos Similares
2,3-Pentanedione-d3 is similar to other diketones such as diacetyl and acetoin. it is unique in its specific applications and properties:
Diacetyl: Known for its buttery flavor but has been associated with respiratory issues.
Acetoin: Used in food flavoring but has a different chemical structure and properties.
List of Similar Compounds
- Diacetyl
- Acetoin
- 2,3-Butanedione
This compound stands out due to its high selectivity and efficiency in various chemical reactions and its wide range of applications in different fields.
Propiedades
Fórmula molecular |
C5H8O2 |
|---|---|
Peso molecular |
103.13 g/mol |
Nombre IUPAC |
5,5,5-trideuteriopentane-2,3-dione |
InChI |
InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3/i1D3 |
Clave InChI |
TZMFJUDUGYTVRY-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC(=O)C(=O)C |
SMILES canónico |
CCC(=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B12381120.png)









